

A Comparative Guide to the ^1H NMR Spectrum of 4-Ethoxycarbonylbenzoate

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Compound of Interest

Compound Name: 4-Ethoxycarbonylbenzoate

Cat. No.: B15373282

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For researchers and professionals in the fields of organic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed analysis of the ^1H NMR spectrum of **4-Ethoxycarbonylbenzoate**, also known as ethyl 4-formylbenzoate, and compares it with structurally related compounds. The presented data, experimental protocols, and analysis workflow are intended to serve as a practical reference for scientists engaged in compound characterization.

Comparison of ^1H NMR Spectral Data

The following table summarizes the ^1H NMR spectral data for **4-Ethoxycarbonylbenzoate** and two comparable aromatic esters: Ethyl Benzoate and Methyl 4-formylbenzoate. The data was acquired in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.

Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
4-Ethoxycarbonylbenzoate	Aldehyde (-CHO)	~10.1	Singlet	-	1H
	Aromatic (Ha)	~8.15	Doublet	~8.0	2H
	Aromatic (Hb)	~7.90	Doublet	~8.0	2H
	Methylene (-OCH2CH3)	~4.42	Quartet	~7.1	2H
	Methyl (-OCH2CH3)	~1.42	Triplet	~7.1	3H
Ethyl Benzoate	Aromatic (ortho)	~8.05	Multiplet	-	2H
	Aromatic (meta, para)	~7.50	Multiplet	-	3H
	Methylene (-OCH2CH3)	~4.39	Quartet	~7.1	2H
	Methyl (-OCH2CH3)	~1.39	Triplet	~7.1	3H
	Methyl 4-formylbenzoate	Aldehyde (-CHO)	~10.1	Singlet	-
Aromatic (Ha)		~8.18	Doublet	~8.2	2H
Aromatic (Hb)		~7.95	Doublet	~8.2	2H
Methyl (-OCH3)		~3.96	Singlet	-	3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Data is compiled from various sources and may show slight variations depending on experimental conditions.

Experimental Protocol for ^1H NMR Spectroscopy

The following is a generalized protocol for acquiring a ^1H NMR spectrum, applicable to the compounds listed above.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample or dispense 10-20 μL of a liquid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup:

- The data presented in this guide was referenced from experiments conducted on a 400 MHz NMR spectrometer.
- Before acquiring the spectrum of the sample, ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field. This can be done by optimizing the deuterium lock signal of the CDCl_3 solvent.

3. Data Acquisition:

- Set the spectral width to appropriately cover the expected range of proton chemical shifts (typically 0-12 ppm for this class of compounds).
- The number of scans can be adjusted based on the sample concentration to obtain a good signal-to-noise ratio. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
- A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
- The acquisition time is typically set between 2 to 4 seconds.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
- Integrate the peaks to determine the relative ratios of the different types of protons.
- Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

Workflow for ^1H NMR Spectrum Analysis

The logical flow from sample preparation to final spectral interpretation is a critical process in chemical analysis. The following diagram, generated using the DOT language, illustrates this workflow.

Caption: Workflow for ^1H NMR spectral analysis from sample preparation to structure elucidation.

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